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Compound of Interest

Compound Name: Indinavir-d6

Cat. No.: B1140607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Indinavir-d6, a

deuterium-labeled analog of the HIV-1 protease inhibitor Indinavir, in pharmacokinetic (PK) and

pharmacodynamic (PD) research. This document includes detailed experimental protocols and

summaries of key data to facilitate the design and execution of studies in drug metabolism and

pharmacology.

Introduction to Indinavir and the Role of Deuterium
Labeling
Indinavir is an antiretroviral drug that acts as a potent and specific inhibitor of the human

immunodeficiency virus (HIV) protease, an enzyme crucial for the lifecycle of the virus.[1][2] By

blocking the protease, Indinavir prevents the cleavage of viral polyproteins, leading to the

production of immature and non-infectious viral particles.[1][2]

Deuterium-labeled compounds, such as Indinavir-d6, are valuable tools in pharmacokinetic

research. The substitution of hydrogen with deuterium atoms results in a molecule with a higher

mass but nearly identical chemical properties. This mass difference allows for its use as an

ideal internal standard in mass spectrometry-based bioanalysis, providing high accuracy and

precision in quantifying the unlabeled drug. Furthermore, co-administration of the labeled and

unlabeled drug can be a powerful technique to investigate drug absorption, distribution,
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metabolism, and excretion (ADME) properties, including bioavailability and the sources of

pharmacokinetic nonlinearity.

Pharmacokinetic Profile of Indinavir
Indinavir exhibits nonlinear pharmacokinetics, with plasma concentrations increasing more than

proportionally with the dose.[3][4] This nonlinearity is attributed to the dose-dependent first-

pass and systemic metabolism, which is primarily mediated by the cytochrome P450 3A4

(CYP3A4) enzyme system in the liver and intestine.[2][5][6]

Summary of Indinavir Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of Indinavir from studies in

healthy volunteers and HIV-infected patients.

Table 1: Single-Dose Pharmacokinetics of Indinavir in Healthy Fasted Volunteers[4]

Dose (mg) Cmax (µM·h) Tmax (h) AUC (µM·h)

400 6.86 ~0.8 -

800 - ~0.8 23.15

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration;

AUC: Area under the plasma concentration-time curve.

Table 2: Steady-State Pharmacokinetic Parameters of Indinavir in HIV-Infected Adults[7]

Dosing Regimen Cmax (nM) Trough (nM) AUC (nM·h)

800 mg every 8 hours 12,617 ± 4037 251 ± 178 30,691 ± 11,407

Data are presented as mean ± standard deviation.

Table 3: Pharmacokinetic Parameters of Indinavir in HIV-Infected Children[8]
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Indinavir Dose (every 8h) n AUC₀₋₈ (mg/liter·h)

33 mg/kg of MW 19 10.5 (2.8–51.0)

50 mg/kg of MW 17 20.6 (4.1–38.7)

67 mg/kg of MW 5 36.6 (27.2–80.0)

Data are presented as median (range). MW = metabolic weight.

Application of Indinavir-d6 in a Stable Isotope
Labeling Study
A study in healthy volunteers utilized a hexadeutero analogue of Indinavir (Indinavir-d6) to

elucidate the sources of its nonlinear pharmacokinetics and to determine its bioavailability

without the confounding effects of intra-subject variability.[3]

Experimental Design:

Treatment A: 400 mg oral unlabeled Indinavir (D0) co-administered with 16 mg intravenous

Indinavir-d6 (D6).

Treatment B: 800 mg oral unlabeled Indinavir (D0) co-administered with 16 mg intravenous

Indinavir-d6 (D6).

Treatment C: 16 mg intravenous Indinavir-d6 (D6) infused concurrently with 16 mg

intravenous unlabeled Indinavir (D0).

Key Findings:

The bioavailability of Indinavir was high (60-65%) and was comparable between the 400 mg

and 800 mg doses.[3]

The study demonstrated a significant contribution of nonlinear kinetics in the systemic

circulation to the disproportional increase in plasma concentrations following oral dosing.[3]

The high bioavailability at clinical doses suggests a high degree of saturation of first-pass

metabolism.[3]
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Experimental Protocols
Quantification of Indinavir in Human Plasma using LC-
MS/MS with Indinavir-d6 as an Internal Standard
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method for the quantitative analysis of Indinavir in human plasma, using Indinavir-d6 as an

internal standard.

4.1.1. Materials and Reagents

Indinavir analytical standard

Indinavir-d6 (internal standard)

Acetonitrile (HPLC grade)

Formic acid (LC-MS grade)

Water (LC-MS grade)

Human plasma (blank)

4.1.2. Sample Preparation (Protein Precipitation)

Thaw plasma samples at room temperature.

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of Indinavir-d6 internal standard

solution (concentration to be optimized, e.g., 1 µg/mL in methanol).

Vortex briefly to mix.

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

Vortex vigorously for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Instrumentation and Conditions

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-

performance liquid chromatography (UHPLC) system.

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile

(B).

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray

ionization (ESI) source.

Ionization Mode: Positive ion mode.

Detection Mode: Multiple Reaction Monitoring (MRM).

Indinavir: m/z 614.4 → 421.0[9]

Indinavir-d6 (as internal standard): m/z 620.4 → 421.0 (theoretical, assuming d6 on a

part of the molecule that is not lost in fragmentation) or m/z 628 -> 421 as previously

reported for a deuterated analog.[10]

4.1.4. Experimental Workflow Diagram
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Caption: Workflow for the quantification of Indinavir in plasma.

Pharmacodynamic Considerations: Indinavir and
Insulin Resistance
A significant pharmacodynamic effect of Indinavir, beyond its anti-HIV activity, is its association

with insulin resistance.[11] In vitro and in vivo studies have shown that Indinavir can directly

inhibit the insulin-responsive glucose transporter GLUT4.[1][5][11] This inhibition appears to be

a direct effect on the transporter's intrinsic activity rather than an impairment of the upstream

insulin signaling pathway.[1][5]

Insulin Signaling Pathway and GLUT4 Translocation
The following diagram illustrates the simplified insulin signaling cascade leading to the

translocation of GLUT4 to the cell membrane, and the point of inhibition by Indinavir.
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Caption: Insulin signaling pathway and Indinavir's inhibition of GLUT4.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1140607?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1140607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Indinavir-d6 is an indispensable tool for the precise and accurate quantification of Indinavir in

biological matrices, which is critical for pharmacokinetic and bioequivalence studies. Its use in

stable isotope labeling studies has provided significant insights into the complex, nonlinear

pharmacokinetics of Indinavir. Furthermore, understanding the pharmacodynamic effects of

Indinavir, such as the inhibition of GLUT4, is crucial for comprehending its complete

pharmacological profile and potential side effects. The protocols and data presented here serve

as a valuable resource for researchers in the field of antiretroviral drug development and

metabolic research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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